Glycyl-L-tyrosylglycyl-L-phenylalanine
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Overview
Description
Glycyl-L-tyrosylglycyl-L-phenylalanine is a tetrapeptide composed of four amino acids: glycine, tyrosine, glycine, and phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-tyrosylglycyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. Optimization of reaction conditions, such as temperature, solvent, and pH, is crucial for maximizing yield and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-tyrosylglycyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylating agents for N-terminal modifications.
Major Products Formed
Oxidation: Dityrosine, hydroxylated derivatives.
Reduction: Reduced peptide with free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Glycyl-L-tyrosylglycyl-L-phenylalanine has several applications in scientific research:
Biochemistry: Used as a model peptide for studying protein-protein interactions and enzyme-substrate specificity.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Materials Science: Utilized in the development of peptide-based materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism of action of Glycyl-L-tyrosylglycyl-L-phenylalanine depends on its specific application. In biological systems, it may interact with receptors or enzymes, influencing signaling pathways or metabolic processes. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-phenylalanine: A dipeptide with similar structural features but lacking the tyrosine residue.
L-tyrosylglycyl-L-phenylalanine: A tripeptide missing one glycine residue compared to Glycyl-L-tyrosylglycyl-L-phenylalanine.
Uniqueness
This compound is unique due to its specific sequence and combination of amino acids, which confer distinct biochemical properties and potential applications. The presence of both tyrosine and phenylalanine residues allows for diverse chemical modifications and interactions.
Properties
CAS No. |
392686-14-5 |
---|---|
Molecular Formula |
C22H26N4O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C22H26N4O6/c23-12-19(28)25-17(10-15-6-8-16(27)9-7-15)21(30)24-13-20(29)26-18(22(31)32)11-14-4-2-1-3-5-14/h1-9,17-18,27H,10-13,23H2,(H,24,30)(H,25,28)(H,26,29)(H,31,32)/t17-,18-/m0/s1 |
InChI Key |
PSSUFEACBFWUAV-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CN |
Origin of Product |
United States |
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